N-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea
Description
N-(3-Chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea is a synthetic urea derivative characterized by its complex aromatic substitution pattern. The compound features a benzoyl group substituted with chloro, dimethoxy, and nitro groups at positions 3, 2/6, and 5, respectively, paired with a pentafluorophenyl urea moiety.
Properties
IUPAC Name |
3-chloro-2,6-dimethoxy-5-nitro-N-[(2,3,4,5,6-pentafluorophenyl)carbamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF5N3O6/c1-30-13-4(17)3-5(25(28)29)14(31-2)6(13)15(26)24-16(27)23-12-10(21)8(19)7(18)9(20)11(12)22/h3H,1-2H3,(H2,23,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQCIXKIFZBOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1[N+](=O)[O-])Cl)OC)C(=O)NC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF5N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N’-(2,3,4,5,6-pentafluorophenyl)urea typically involves the reaction of 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid with 2,3,4,5,6-pentafluoroaniline in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N’-(2,3,4,5,6-pentafluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of urea compounds exhibit promising anticancer properties. N-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea has been studied for its ability to inhibit tumor growth. In vitro studies have shown that this compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with proliferation and survival .
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against certain kinases involved in cancer progression. The modification of the urea moiety enhances its binding affinity to target enzymes, making it a candidate for further development as a therapeutic agent .
Environmental Science
Pesticide Development
The compound is being explored as a potential pesticide due to its structural features that may confer herbicidal or insecticidal properties. Studies are ongoing to evaluate its efficacy against various pests and weeds in agricultural settings. Its fluorinated phenyl group may contribute to enhanced stability and bioactivity in environmental conditions .
Contaminant Monitoring
this compound is also relevant in environmental monitoring as a chemical marker for assessing contamination levels in soil and water systems. Its distinct chemical signature allows for the development of analytical methods for detecting and quantifying this compound in environmental samples .
Agricultural Chemistry
Fungicide Properties
Recent studies suggest that this compound may possess fungicidal properties. Laboratory tests have indicated that it can inhibit the growth of various fungal pathogens affecting crops. The mechanism appears to involve disruption of fungal cell membranes or metabolic pathways .
Crop Protection Formulations
The integration of this compound into crop protection formulations is being researched to enhance the efficacy and safety of pesticide products. Its dual action as both an insecticide and fungicide makes it a valuable candidate for developing multi-functional agricultural products .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N’-(2,3,4,5,6-pentafluorophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Brominated Analog
A closely related compound, N-(3-bromo-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea (CAS 300822-12-2), differs only by the substitution of chlorine with bromine at position 3 of the benzoyl group . This halogen exchange may influence physicochemical properties such as:
- Molecular weight : Bromine’s higher atomic mass increases molecular weight (exact value unconfirmed but estimated ~20–30 g/mol higher than the chloro analog).
- Reactivity : Bromine’s lower electronegativity compared to chlorine could alter metabolic stability or binding interactions in biological systems.
Benzoylurea Insecticides
The compound shares structural motifs with benzoylurea-class insecticides, such as teflubenzuron and novaluron, which inhibit chitin synthesis in insects . Key differences include:
- Substituent patterns : Teflubenzuron lacks nitro and methoxy groups but includes trifluoromethyl and dichloro substitutions.
Functional Group Analysis
Nitro Group Impact
The nitro group at position 5 on the benzoyl ring is electron-withdrawing, which may stabilize the molecule against nucleophilic degradation. This contrasts with isoproturon (a herbicide), which lacks electron-withdrawing groups and relies on methyl substitutions for stability .
Pentafluorophenyl vs. Aryl Moieties
The pentafluorophenyl group in the target compound provides extreme hydrophobicity compared to non-fluorinated aryl groups in compounds like fenuron (a simple phenyl-substituted urea) . This property likely enhances environmental persistence, a critical factor in agrochemical design.
Research Implications and Gaps
Synthetic Challenges : The nitro and chloro groups may complicate synthesis due to competing reactivity, requiring controlled conditions .
Toxicity Profile: The pentafluorophenyl moiety raises concerns about bioaccumulation, a known issue with highly fluorinated compounds.
Comparative Efficacy : Testing against benzoylurea-resistant insect populations could reveal advantages over existing insecticides like hexaflumuron .
Biological Activity
N-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea is a synthetic compound known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C16H11ClF3N3O6
- Molecular Weight : 433.7232496 g/mol
- CAS Number : [specific CAS number not provided in search results]
The compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in inflammatory responses and cellular proliferation.
- Enzyme Inhibition : Studies indicate that the compound inhibits cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes .
- Cell Proliferation : It has been shown to affect cell cycle progression in various cancer cell lines by modulating signaling pathways associated with cell growth and survival.
Table 1: Biological Activity Summary
Case Studies
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation in murine models of skin inflammation induced by arachidonic acid . The compound effectively lowered levels of leukotrienes and prostaglandins.
- Cancer Cell Line Studies : Research conducted on various cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability and proliferation rates. The mechanism was linked to the induction of apoptosis via upregulation of pro-apoptotic factors .
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound in treating inflammatory diseases and certain cancers. The dual action of inhibiting both COX and LOX pathways suggests it could be beneficial in conditions characterized by excessive inflammation.
Future Directions
Ongoing research is focused on:
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activity.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic use.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity towards specific targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing N-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea, and what coupling agents are optimal?
- Methodological Answer : The compound can be synthesized via a two-step approach:
Activation of the acyl component : React 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid with a coupling agent like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in anhydrous dimethylformamide (DMF) at 0–5°C to form the active acyl intermediate.
Urea formation : Introduce 2,3,4,5,6-pentafluoroaniline under inert conditions, followed by stirring at room temperature for 24–48 hours. CDI is preferred over DCC due to reduced side-product formation .
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm the product via and LC-MS.
Q. How can researchers characterize the structural integrity of this compound, given its complex substituents?
- Analytical Strategy :
- NMR Spectroscopy : and NMR to resolve aromatic protons and fluorine environments. The nitro group’s electron-withdrawing effect will deshield adjacent methoxy protons, appearing as singlets at δ 3.8–4.1 ppm .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns.
- X-ray Crystallography : If crystals are obtainable, resolve the spatial arrangement of the pentafluorophenyl and nitrobenzoyl groups .
Q. What solvent systems are suitable for solubility and stability studies of this urea derivative?
- Solubility Profile :
- Polar aprotic solvents : DMF or DMSO (optimal for dissolution at 20–25°C).
- Non-polar solvents : Limited solubility in hexane or toluene.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?
- Troubleshooting Approach :
Cross-validation : Compare experimental shifts with computed values (DFT calculations using Gaussian 16).
Dynamic effects : Assess rotational barriers of the urea linkage via variable-temperature NMR to identify conformational isomers .
Impurity analysis : Use preparative HPLC to isolate minor components and re-analyze.
Q. What experimental designs are optimal for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- In vitro Assays :
- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates. The pentafluorophenyl group may enhance binding via hydrophobic interactions .
- Cellular uptake : Label the compound with for PET imaging to track intracellular localization.
- Data Interpretation : Apply Michaelis-Menten kinetics to quantify inhibition constants () and correlate with structural modifications .
Q. How can researchers address low yields in large-scale synthesis (>10 mmol) of this compound?
- Optimization Strategies :
- Coupling agent efficiency : Replace CDI with HATU for higher activation efficiency in DMF.
- Temperature control : Maintain ≤10°C during acyl intermediate formation to suppress decomposition.
- Workup : Use silica gel column chromatography (gradient elution: 10–50% ethyl acetate in hexane) to recover unreacted starting materials .
Q. What computational methods are suitable for predicting the environmental persistence or toxicity of this compound?
- In silico Tools :
- Persistence : EPI Suite (EPA) to estimate biodegradation half-life. The nitro group may reduce microbial degradation.
- Toxicity : Use TEST (Toxicity Estimation Software Tool) to predict acute aquatic toxicity. The pentafluorophenyl moiety could increase bioaccumulation potential .
Q. How can degradation products of this compound be identified under hydrolytic or photolytic conditions?
- Methodology :
Hydrolysis : Reflux in pH 7.4 buffer at 37°C for 48 hours. Analyze via LC-MS/MS to detect cleaved fragments (e.g., 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid).
Photolysis : Expose to UV light (254 nm) in acetonitrile/water. Use high-resolution MS to identify nitro-to-nitroso oxidation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
